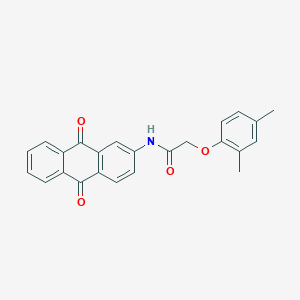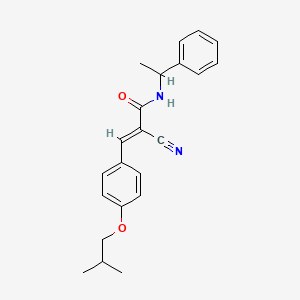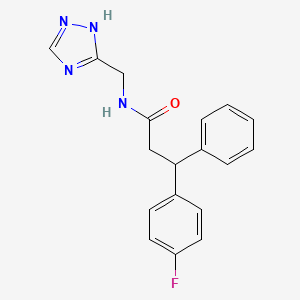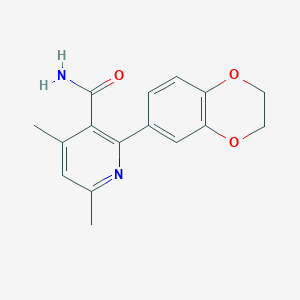
2-(2,4-dimethylphenoxy)-N-(9,10-dioxoanthracen-2-yl)acetamide
Vue d'ensemble
Description
2-(2,4-dimethylphenoxy)-N-(9,10-dioxoanthracen-2-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides. This compound is characterized by the presence of a phenoxy group substituted with dimethyl groups and an anthracene moiety with dioxo groups. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dimethylphenoxy)-N-(9,10-dioxoanthracen-2-yl)acetamide typically involves the following steps:
Preparation of 2,4-dimethylphenol: This can be achieved through the methylation of phenol using methyl iodide in the presence of a base such as potassium carbonate.
Formation of 2-(2,4-dimethylphenoxy)acetic acid: This involves the reaction of 2,4-dimethylphenol with chloroacetic acid in the presence of a base.
Synthesis of 9,10-dioxoanthracene-2-amine: This can be synthesized by the oxidation of anthracene to form anthraquinone, followed by nitration and reduction to obtain the amine.
Coupling Reaction: The final step involves the coupling of 2-(2,4-dimethylphenoxy)acetic acid with 9,10-dioxoanthracene-2-amine using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to increase yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2,4-dimethylphenoxy)-N-(9,10-dioxoanthracen-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The phenoxy and anthracene moieties can be oxidized under strong oxidizing conditions.
Reduction: The dioxo groups in the anthracene moiety can be reduced to hydroxyl groups.
Substitution: The phenoxy group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of quinones and carboxylic acids.
Reduction: Formation of hydroxylated anthracene derivatives.
Substitution: Formation of halogenated phenoxy derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, such as anticancer or antimicrobial activity.
Industry: Used in the development of advanced materials, such as organic semiconductors or dyes.
Mécanisme D'action
The mechanism of action of 2-(2,4-dimethylphenoxy)-N-(9,10-dioxoanthracen-2-yl)acetamide would depend on its specific application. For example:
Biological Activity: It may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The anthracene moiety could intercalate with DNA, while the phenoxy group could interact with proteins.
Material Science: It may participate in electronic interactions within organic semiconductors, contributing to their conductive properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(2,4-dimethylphenoxy)acetic acid: Lacks the anthracene moiety, making it less complex.
9,10-dioxoanthracene-2-amine: Lacks the phenoxy group, making it less versatile in terms of chemical reactivity.
2-(2,4-dimethylphenoxy)-N-phenylacetamide: Similar structure but with a phenyl group instead of the anthracene moiety.
Uniqueness
2-(2,4-dimethylphenoxy)-N-(9,10-dioxoanthracen-2-yl)acetamide is unique due to the combination of the phenoxy and anthracene moieties, which confer distinct chemical and physical properties. This makes it a valuable compound for various scientific and industrial applications.
Propriétés
IUPAC Name |
2-(2,4-dimethylphenoxy)-N-(9,10-dioxoanthracen-2-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19NO4/c1-14-7-10-21(15(2)11-14)29-13-22(26)25-16-8-9-19-20(12-16)24(28)18-6-4-3-5-17(18)23(19)27/h3-12H,13H2,1-2H3,(H,25,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFLATWZBPBSKSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(=O)NC2=CC3=C(C=C2)C(=O)C4=CC=CC=C4C3=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(1-{1-[(1-acetylpiperidin-4-yl)carbonyl]piperidin-4-yl}-1H-1,2,3-triazol-4-yl)propan-2-ol](/img/structure/B3922255.png)
![4-{2-cyano-3-oxo-3-[(1-phenylethyl)amino]-1-propen-1-yl}benzoic acid](/img/structure/B3922256.png)
![2-[(3-methoxyphenoxy)methyl]-N-[(3-methyl-4-pyridinyl)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B3922261.png)
![1-[3'-(3,5-dimethyl-1H-pyrazol-1-yl)-4-biphenylyl]methanamine](/img/structure/B3922269.png)
![3,5-dimethyl-1-[3-(2-methyl-1H-imidazol-4-yl)phenyl]-1H-pyrazole](/img/structure/B3922282.png)
![N-[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]cyclohexanecarboxamide](/img/structure/B3922283.png)
![3-[4-(2-anilino-2-oxoethoxy)-3-ethoxyphenyl]-2-cyano-N-(2-methylcyclohexyl)acrylamide](/img/structure/B3922289.png)
![N-ethyl-N-[[1-[2-(2-methylphenyl)ethyl]piperidin-4-yl]methyl]-3-pyridin-4-ylpropanamide](/img/structure/B3922295.png)


![(Z)-1-[5-AMINO-4-CYANO-1-(2-HYDROXYETHYL)-1H-PYRAZOL-3-YL]-2-(2-PIPERIDINO-3-QUINOLYL)-1-ETHENYL CYANIDE](/img/structure/B3922311.png)

![(6Z)-6-{4-[(2-chlorobenzyl)oxy]-3-methoxybenzylidene}-5-imino-2-(propan-2-yl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B3922325.png)
